2,5-Diamino-4,6-dihydroxypyrimidine chemical properties
2,5-Diamino-4,6-dihydroxypyrimidine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,5-Diamino-4,6-dihydroxypyrimidine
This guide provides a comprehensive technical overview of 2,5-diamino-4,6-dihydroxypyrimidine, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and structural nuances of this compound, moving beyond a simple recitation of facts to explore the underlying chemical principles and their practical implications in a laboratory and industrial context.
Core Molecular Identity and Physicochemical Profile
2,5-Diamino-4,6-dihydroxypyrimidine, often encountered as its hydrochloride salt, is a substituted pyrimidine with a rich functional group landscape. Its structure, featuring two amino groups and two hydroxyl groups on the pyrimidine core, gives rise to complex chemical behavior, particularly its tautomerism and reactivity.
The hydrochloride salt is the more common commercial and laboratory form, enhancing stability and handling.[1] Its fundamental properties are summarized below.
Table 1: Core Properties of 2,5-Diamino-4,6-dihydroxypyrimidine and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Name | 2,5-Diamino-4,6-dihydroxypyrimidine | PubChem[2] |
| Synonyms | 2,5-diaminopyrimidine-4,6-diol, 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone | PubChem[2], TCI[3] |
| Molecular Formula | C₄H₆N₄O₂ | PubChem[2] |
| Molecular Weight | 142.12 g/mol | PubChem[2] |
| CAS Number | 40769-69-5 | PubChem[2] |
| Hydrochloride Salt Formula | C₄H₆N₄O₂·HCl | TCI[1] |
| Hydrochloride Salt MW | 178.58 g/mol | TCI[1] |
| Hydrochloride Salt CAS | 56830-58-1 | TCI[1] |
| Appearance | White to brown or dark purple powder/crystal | TCI[3][4] |
Structural Chemistry: The Critical Role of Tautomerism
A defining feature of the dihydroxypyrimidine scaffold is its existence in multiple tautomeric forms.[5] The "dihydroxypyrimidine" nomenclature represents only one possible tautomer. In reality, the molecule exists in an equilibrium between keto-enol and amine-imine forms. The predominant tautomer is the 2,5-diamino-6-hydroxy-4(1H)-pyrimidinone form.[2][3]
Understanding this equilibrium is paramount for any synthetic chemist. The position of the protons dictates the nucleophilicity and electrophilicity of the ring atoms, directly influencing reaction outcomes. For instance, the exocyclic oxygen atoms possess significant keto character, making them less reactive as nucleophiles than a true enol would be, while the ring nitrogens' reactivity is modulated by their protonation state. X-ray structure analysis of the parent compound, 4,6-dihydroxypyrimidine, has shown it can exist in both molecular and ionic polymorphic forms in the solid state, highlighting the nuanced nature of these structures.[5]
Caption: Key tautomeric forms of the 2,5-diamino-4,6-dihydroxypyrimidine core.
Synthesis: A Strategic Pathway to a Key Intermediate
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride is a crucial intermediate in the synthesis of antiviral drugs, most notably Abacavir.[6] Its synthesis is a multi-step process that requires careful control of pH and reaction conditions. A common and industrially applicable method starts from simple, readily available precursors.[6]
The causality behind this synthetic route is rooted in classical heterocyclic chemistry. The initial step involves a condensation reaction between a guanidine source and a malonic ester derivative to form the pyrimidine ring—a variation of the well-established Traube pyrimidine synthesis.[7] Subsequent steps introduce the C5-amino group via a nitroso intermediate, which is then reduced.
Experimental Protocol: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride[7]
This protocol is adapted from patented industrial methods.
Step 1: Ring Formation to 2-Amino-4,6-dihydroxypyrimidine
-
Prepare a solution of sodium methoxide in methanol.
-
Add guanidine hydrochloride and stir.
-
Add dimethyl malonate dropwise while heating the mixture. The guanidine nitrogen atoms act as nucleophiles, attacking the electrophilic carbonyl carbons of the malonate, leading to cyclization.
-
After a period of heating under reflux, distill the solvent under reduced pressure.
-
Dissolve the resulting solid in water and carefully adjust the pH to 3-5 with an acid (e.g., HCl or acetic acid) to precipitate the 2-amino-4,6-dihydroxypyrimidine intermediate.
-
Filter, wash, and dry the intermediate product.
Step 2: Nitrosation
-
Suspend the intermediate from Step 1 in water.
-
Add a solution of sodium nitrite.
-
Adjust the pH to 2-3 with acid. This generates nitrous acid in situ, which acts as the electrophile to install a nitroso group at the electron-rich C5 position of the pyrimidine ring.
-
The resulting 2-amino-5-nitroso-4,6-dihydroxypyrimidine precipitates and is collected by filtration.
Step 3: Reduction
-
Suspend the nitroso intermediate in an alkaline solution.
-
Add a reducing agent, such as Raney Nickel as a catalyst for hydrogenation, or sodium dithionite ("vat powder").[6] The choice of reducing agent is critical; Raney Nickel offers high efficiency for catalytic hydrogenation, while sodium dithionite is a strong chemical reductant suitable for this transformation.
-
Maintain the reaction under controlled temperature and pH (typically 4-6) until the reduction of the nitroso group to an amino group is complete.
Step 4: Salification
-
Filter off the reduction catalyst (if used).
-
Add concentrated hydrochloric acid to the reaction mixture. The molar ratio of the pyrimidine to HCl is typically around 1:3 to 1:3.5.[6]
-
This protonates the basic amino groups and facilitates the precipitation of the final product, 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
-
Cool, filter, and dry the final product. A purity of >99% can be achieved with this method.[6]
Caption: Industrial synthesis workflow for 2,5-diamino-4,6-dihydroxypyrimidine HCl.
Chemical Reactivity and Stability
The reactivity of 2,5-diamino-4,6-dihydroxypyrimidine is governed by its multiple functional groups. The amino groups are nucleophilic, while the dihydroxy-/keto- system can be manipulated for further transformations.
Stability: The compound is stable under proper storage conditions (cool, dark, tightly closed container).[1] Incompatibilities: It should be stored away from strong oxidizing agents.[1] Hazardous Decomposition: Upon combustion, it can decompose to produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas (for the hydrochloride salt).[1]
Key Reaction: Chlorination
A critically important reaction for this molecule is its conversion to 2,5-diamino-4,6-dichloropyrimidine. This transformation is a gateway to introducing other functionalities via nucleophilic aromatic substitution, where chloride is an excellent leaving group.
The reaction is typically performed using phosphorus oxychloride (POCl₃) at elevated temperatures.[8][9] The choice of reagent is deliberate: POCl₃ is a powerful dehydrating and chlorinating agent, ideal for converting the keto/hydroxyl groups into chlorides. The reaction is often facilitated by the addition of a quaternary ammonium salt or a weak tertiary amine base hydrochloride, which can improve solubility and reaction kinetics.[8]
Experimental Protocol: Chlorination to 2,5-Diamino-4,6-dichloropyrimidine[9][10]
-
Combine dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, phosphorus oxychloride, and a phase-transfer catalyst/base like N-ethyl-N-methyl piperidinium chloride.
-
Heat the mixture with stirring to approximately 105°C for an extended period (e.g., 24 hours). During this time, the hydroxyl groups are converted to chlorophosphate esters, which are subsequently displaced by chloride ions to yield the dichloro product.
-
After cooling, the excess POCl₃ is typically removed by distillation under vacuum.
-
The reaction mixture is then carefully quenched by pouring it into a large volume of water and ice, maintaining the temperature below 55°C.
-
The pH is adjusted first to ~4 and then to 7 using a strong base like sodium hydroxide.
-
The 2,5-diamino-4,6-dichloropyrimidine product is extracted into an organic solvent such as ethyl acetate.
-
The organic layers are combined, dried, and concentrated to yield the final product.
Caption: Conversion of the dihydroxy- form to the key dichloro- intermediate.
Biological Relevance and Applications
While the primary utility of 2,5-diamino-4,6-dihydroxypyrimidine is as a synthetic intermediate, its structural motif is related to naturally occurring purine metabolites. For example, 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine is a metabolite in purine metabolism and a precursor to riboflavin.[10] This inherent biological relevance underscores the importance of pyrimidine derivatives in drug design. Its role as a key building block for antiviral nucleoside analogues makes it a compound of significant interest to the pharmaceutical industry.[9]
References
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PubChem. 2,5-Diamino-4,6-dihydroxypyrimidine. National Center for Biotechnology Information. [Link]
- Yu, Z., et al. (2015). Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
- Wellcome Foundation. (1992). Process for preparing 2,5-diamino-4,6-dichloropyrimidine.
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PubChem. 2,5-Diamino-4,6-dihydroxypyrimidine. National Institutes of Health. [Link]
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Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]
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Global Substance Registration System (GSRS). 2,5-DIAMINO-4,6-DIHYDROXYPYRIMIDINE HYDROCHLORIDE. [Link]
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European Patent Office. Process for preparing 2,5-diamino-4,6-dichloropyrimidine. EP0483204B1. [Link]
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CP Lab Chemicals. 2, 5-Diamino-4, 6-dihydroxypyrimidine Hydrochloride, min 98% (HPLC). [Link]
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Gaponov, A. D., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]
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Wikipedia. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. [Link]
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Fisher Scientific. 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride 98.0+%, TCI America. [Link]
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